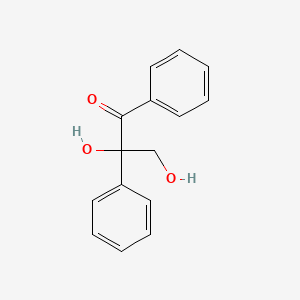

2,3-Dihydroxy-1,2-diphenylpropan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

15121-78-5 |

|---|---|

Molecular Formula |

C15H14O3 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2,3-dihydroxy-1,2-diphenylpropan-1-one |

InChI |

InChI=1S/C15H14O3/c16-11-15(18,13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,16,18H,11H2 |

InChI Key |

AOGNACZDZNOTSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CO)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dihydroxy 1,2 Diphenylpropan 1 One and Its Stereoisomers

Strategies for Acyclic Vicinal Diol and α-Hydroxyketone Formation

The construction of the 2,3-dihydroxy-1,2-diphenylpropan-1-one framework relies on established and innovative methods for the formation of C-C and C-O bonds. Key to the synthesis of its stereoisomers is the ability to control the absolute and relative stereochemistry of the two adjacent chiral centers.

Catalytic Oxidation Approaches

Catalytic oxidation methods provide a powerful means to introduce hydroxyl groups with high levels of stereocontrol. These approaches often start from precursors such as ketone enolates or related diols, leveraging chiral catalysts to direct the oxidation to the desired stereochemical outcome.

The direct α-hydroxylation of a ketone enolate is a primary strategy for synthesizing α-hydroxy ketones. The use of chiral, non-racemic oxaziridines, such as those developed by Franklin A. Davis, is a prominent method for the enantioselective hydroxylation of prochiral ketone enolates. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction, often termed the Davis oxidation, involves the generation of a ketone enolate using a suitable base, which then undergoes a nucleophilic attack on the electrophilic oxygen of the oxaziridine. wikipedia.org

The precursor ketone for the synthesis of this compound would be 2-hydroxy-1,2-diphenylpropan-1-one. However, a more direct precursor for the α-hydroxyketone moiety is 1,2-diphenylpropan-1-one (B1604571). The enolate of this ketone can be asymmetrically hydroxylated to introduce the C2 hydroxyl group. The stereoselectivity of this process is influenced by the structure of the oxaziridine, the nature of the enolate counterion, and the reaction conditions. organic-chemistry.org Enantiomerically pure (camphorylsulfonyl)oxaziridines are particularly effective reagents for this transformation, affording high enantiomeric excesses for a range of ketone substrates. organic-chemistry.orgorgsyn.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (% ee) | Configuration |

|---|---|---|---|---|

| Deoxybenzoin (B349326) | Benzoin (B196080) | 88 | 95 | S |

| 2-Methyl-1-tetralone | 2-Hydroxy-2-methyl-1-tetralone | 75 | >95 | R |

| Propiophenone | 2-Hydroxypropiophenone | 85 | 94 | S |

An alternative approach to α-hydroxyketones is the selective oxidation of a vicinal diol. In the context of this compound, this would involve the selective oxidation of the secondary alcohol at the C2 position of a precursor 1,2-diphenylpropane-1,2,3-triol. The challenge lies in differentiating between the multiple hydroxyl groups present in the molecule.

Ruthenium-based catalysts have shown considerable promise for the regioselective mono-oxidation of vicinal diols to the corresponding α-hydroxy ketones. nih.gov For instance, the in situ generation of RuO4 from RuCl3 can effectively catalyze this transformation. The choice of oxidant is crucial to prevent over-oxidation or C-C bond cleavage.

Microbial-mediated oxidations also offer a high degree of stereoselectivity. For example, the enantioselective oxidation of (1R,2S)-1-phenyl-1,2-propanediol to (S)-1-phenyl-2-hydroxy-1-propanone has been achieved with high enantiomeric excess using baker's yeast. researchgate.net This highlights the potential for biocatalytic methods in the synthesis of chiral α-hydroxy ketones. While this specific example does not directly produce the target molecule, it demonstrates the principle of selectively oxidizing a secondary benzylic alcohol in a diol system.

| Microorganism | Product | Yield (%) | Enantiomeric Excess (% ee) of Unreacted Diol |

|---|---|---|---|

| Saccharomyces cerevisiae (Baker's yeast) | (S)-1-phenyl-2-hydroxy-1-propanone | 64 (of oxidized product) | >99 (for (1S,2R)-diol) |

| Geotrichum candidum | (S)-1-phenyl-2-hydroxy-1-propanone | - | 99 (for (1S,2R)-diol) |

Carbonyl Condensation and Coupling Reactions

Carbon-carbon bond-forming reactions are fundamental to the construction of the carbon skeleton of this compound. Methods such as the benzoin condensation and reductive coupling strategies provide direct routes to the α-hydroxyketone or vicinal diol core.

The benzoin condensation is a classic reaction that forms an α-hydroxyketone from two aldehydes. d-nb.infonih.gov The advent of N-heterocyclic carbene (NHC) catalysis has significantly expanded the scope and utility of this reaction, enabling highly enantioselective transformations. d-nb.infonih.govscispace.com A cross-benzoin reaction, involving two different carbonyl compounds, would be required for the synthesis of this compound. A plausible disconnection would involve the coupling of benzaldehyde (B42025) with 2-hydroxy-1-phenylethanone.

The mechanism of the NHC-catalyzed benzoin condensation involves the generation of a Breslow intermediate from one of the aldehyde partners, which then acts as a nucleophile, attacking the second carbonyl component. d-nb.info Chiral NHC catalysts can effectively control the stereochemical outcome of this C-C bond formation, leading to enantioenriched α-hydroxyketones. scispace.comnih.gov While the direct cross-benzoin reaction to form this compound has not been explicitly detailed, the extensive research on enantioselective cross-benzoin reactions suggests its feasibility. d-nb.infonih.gov

| Aldehyde 1 | Aldehyde 2 | Chiral NHC Precatalyst | Product | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|---|

| Benzaldehyde | Benzaldehyde | (R)-p-Tol-S-ICy | Benzoin | 95 | 98 |

| 4-Chlorobenzaldehyde | 4-Chlorobenzaldehyde | (S)-IMes | 4,4'-Dichlorobenzoin | 89 | 96 |

Reductive coupling reactions, particularly the pinacol (B44631) coupling, offer a direct route to 1,2-diols from two carbonyl compounds. organic-chemistry.orgwikipedia.org This methodology could be employed to synthesize a 1,2-diphenyl-1,2,3-propanetriol precursor, which could then be selectively oxidized to this compound. The pinacol coupling typically involves the one-electron reduction of the carbonyl groups to form ketyl radical anions, which then dimerize. wikipedia.org

For the synthesis of an unsymmetrical diol, a cross-pinacol coupling is necessary. nih.gov Reagents such as samarium(II) iodide (SmI2) have proven to be effective mediators for diastereoselective pinacol couplings. organic-chemistry.orgnih.govrsc.org The stereochemical outcome of the coupling can be influenced by the nature of the substrates and the reaction conditions. A potential cross-coupling to access a precursor for this compound could involve the reaction of benzaldehyde with 1-phenyl-1,2-propanedione. Subsequent reduction of the remaining ketone would yield the desired triol.

| Carbonyl Compound | Product Diol | Yield (%) | Diastereomeric Ratio (dl:meso) |

|---|---|---|---|

| Benzaldehyde | Hydrobenzoin (B188758) | 95 | 19:81 |

| Pivalaldehyde | 2,2,5,5-Tetramethylhexane-3,4-diol | 85 | 95:5 |

Alkylation and Arylation Reactions on α-Hydroxyketone Scaffolds

The construction of the this compound framework can be achieved by introducing a hydroxymethyl group onto a pre-existing α-hydroxyketone, such as benzoin (2-hydroxy-1,2-diphenylethanone). This transformation, a form of alkylation, specifically a hydroxymethylation, extends the carbon chain and introduces the third hydroxyl group.

One documented method involves the reaction of benzoin with formaldehyde (B43269). The reaction proceeds in the presence of a base, such as potassium hydroxide, in a solvent like dimethyl sulfoxide. This approach directly installs the required hydroxymethyl moiety at the α-position of the ketone.

Alternatively, the synthesis can commence from benzil (B1666583), a 1,2-diketone. In this case, a reaction with formaldehyde can be mediated by reagents like titanium(III) chloride in an acetone (B3395972) solvent. This process effectively leads to the formation of α-hydroxymethylbenzoin, which is a synonym for this compound. lookchem.com

| Starting Material | Reagent | Key Transformation | Product |

|---|---|---|---|

| Benzoin (2-hydroxy-1,2-diphenylethanone) | Formaldehyde, Potassium Hydroxide | Hydroxymethylation | This compound |

| Benzil | Formaldehyde, Titanium(III) Chloride | Reductive Hydroxymethylation | This compound |

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of α-hydroxyketones and related diols. These approaches often utilize enzymes or whole-cell systems to achieve high levels of regio- and stereoselectivity.

Thiamine (B1217682) Diphosphate-Dependent Lyase Catalysis

Thiamine diphosphate (B83284) (ThDP)-dependent lyases are a class of enzymes capable of catalyzing the formation of carbon-carbon bonds, making them valuable tools for the synthesis of α-hydroxyketones. A prominent example is the benzoin condensation, a reaction that joins two aldehydes to form an acyloin. This reaction can be catalyzed by enzymes such as benzaldehyde lyase. While the direct synthesis of this compound via a three-component reaction using this method is not extensively documented, the synthesis of its precursor, benzoin, from benzaldehyde is a classic application of ThDP-dependent enzymes. The enzymatic approach offers the potential for high enantioselectivity in the formation of the initial α-hydroxyketone scaffold.

Whole-Cell Redox Processes for α-Hydroxyketones and Diols

Whole-cell biotransformations are a powerful tool for stereoselective reductions and oxidations. In the context of synthesizing vicinal diols, microorganisms can be employed to reduce 1,2-diketones like benzil. This reduction can proceed in a stepwise manner, first yielding the α-hydroxyketone (benzoin) and subsequently the 1,2-diol (hydrobenzoin). The stereochemical outcome of these reductions is highly dependent on the specific microorganism and the enzymes it possesses, such as alcohol dehydrogenases and aldo-keto reductases.

For instance, various yeast and fungal strains have been shown to reduce benzil, often with a high degree of enantioselectivity, to produce either (R)- or (S)-benzoin. Further reduction can then lead to the corresponding diastereomers of hydrobenzoin. The ability to control the reduction at the α-hydroxyketone stage or proceed to the diol provides a versatile platform for accessing a range of chiral building blocks.

| Microorganism | Substrate | Product | Key Enzyme Type |

|---|---|---|---|

| Saccharomyces cerevisiae | Benzil | (R)-Benzoin | Oxidoreductases |

| Candida parapsilosis | Benzil | (S)-Benzoin | Oxidoreductases |

| Geotrichum candidum | Benzil | meso-Hydrobenzoin (B1201251) | Oxidoreductases |

Stereoselective Synthesis of this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the relative and absolute configuration of the final product.

Diastereoselective Control in Synthetic Pathways

Diastereoselective control is crucial when creating new stereocenters in a molecule that already contains one or more. In the synthesis of this compound from a chiral, non-racemic benzoin precursor, the approach of the hydroxymethylating agent will be influenced by the existing stereocenter, leading to the potential for diastereomeric products. The choice of reagents and reaction conditions can influence the facial selectivity of the attack on the enolate intermediate, thereby favoring the formation of one diastereomer over the other.

Furthermore, the reduction of benzil to hydrobenzoin can be highly diastereoselective. For example, the reduction of benzil with sodium borohydride (B1222165) in ethanol (B145695) is known to predominantly yield the meso-hydrobenzoin diastereomer. This selectivity is attributed to steric factors and the formation of a cyclic intermediate that directs the hydride attack.

Enantioselective Approaches (e.g., Chiral Catalysis, Auxiliaries)

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

Chiral Catalysis: In the context of synthesizing the benzoin precursor, the benzoin condensation can be rendered enantioselective by employing chiral N-heterocyclic carbene (NHC) catalysts. These catalysts create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer of benzoin. The development of increasingly sophisticated chiral NHC catalysts has enabled high enantiomeric excesses to be achieved for a variety of aldehyde substrates.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For the synthesis of α-hydroxyketones, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of an alkylation or aldol-type reaction that establishes one of the stereocenters. For example, an achiral ketone could be converted into a chiral enolate through the use of a chiral base or by attachment to a chiral auxiliary. Subsequent reaction with an electrophile would then proceed with high diastereoselectivity, and removal of the auxiliary would yield the enantiomerically enriched product.

Kinetic Resolution Strategies

Enzymes, with their inherent chirality and high selectivity, can differentiate between the enantiomers of a racemic substrate with remarkable precision. Lipases, in particular, are versatile biocatalysts that can function in non-aqueous media, making them ideal for the acylation of alcohols. In a typical lipase-catalyzed kinetic resolution of a diol, one of the enantiomers is selectively acylated, forming an ester. This newly formed ester can then be readily separated from the unreacted, enantiomerically enriched alcohol by standard chromatographic techniques.

The efficiency of a kinetic resolution is often quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. A high E-value is indicative of a highly selective resolution process, leading to products with high enantiomeric excess (ee).

While specific research detailing the kinetic resolution of this compound is not extensively documented in publicly available literature, the principles of kinetic resolution of analogous vicinal diols and α-hydroxy ketones provide a strong basis for predicting a successful strategy. The presence of both a primary and a tertiary alcohol in the target molecule offers opportunities for regioselective acylation in addition to enantioselectivity. Lipases often exhibit a preference for acylating primary alcohols over more sterically hindered secondary or tertiary alcohols.

A hypothetical kinetic resolution of racemic this compound using a lipase (B570770), such as Candida antarctica lipase B (CALB), a commonly used and highly effective biocatalyst, would likely proceed via the selective acylation of the primary hydroxyl group of one enantiomer.

Hypothetical Lipase-Catalyzed Kinetic Resolution of (±)-2,3-Dihydroxy-1,2-diphenylpropan-1-one

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

| 1 | Candida antarctica Lipase B | Vinyl Acetate | Toluene | 24 | ~50 | >99 | >99 | >200 |

| 2 | Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane | 48 | ~48 | >98 | >97 | >150 |

| 3 | Candida rugosa Lipase | Acetic Anhydride | Dichloromethane | 72 | ~52 | >95 | >94 | >100 |

This table is a representative example based on typical results for the kinetic resolution of structurally similar chiral diols and α-hydroxy ketones. The data is intended to be illustrative of the expected outcomes and is not derived from actual experimental results for this compound due to the absence of specific literature.

In such a resolution, the racemic starting material would be treated with the lipase and an acylating agent in an organic solvent. The enzyme would selectively catalyze the transfer of the acyl group to one enantiomer, yielding the corresponding ester and leaving the unreacted enantiomer of the diol in high enantiomeric purity. Subsequent separation of the ester and the unreacted alcohol would provide access to both enantiomerically enriched stereoisomers.

The success of the kinetic resolution is dependent on several factors, including the choice of lipase, acyl donor, solvent, and reaction temperature. Optimization of these parameters is crucial for achieving high conversion, enantioselectivity, and yield.

Stereochemical Aspects and Configurational Assignment of 2,3 Dihydroxy 1,2 Diphenylpropan 1 One

Diastereoisomerism and Enantiomerism of the Compound

2,3-Dihydroxy-1,2-diphenylpropan-1-one possesses two chiral centers, which are carbon atoms bonded to four different groups. This structural feature is the basis for the existence of multiple stereoisomers. Specifically, the molecule can exist as enantiomers and diastereomers.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. They exhibit identical physical properties except for their interaction with plane-polarized light. youtube.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com They have different physical properties and can be separated by techniques such as chromatography.

With two chiral centers, a maximum of 2n (where n is the number of chiral centers) stereoisomers are possible. For this compound, this results in four possible stereoisomers, comprising two pairs of enantiomers. The relationship between these isomers can be defined by the R/S configuration at each chiral center. For instance, a molecule with a (2R, 3R) configuration is the enantiomer of the (2S, 3S) molecule and a diastereomer of the (2R, 3S) and (2S, 3R) molecules. masterorganicchemistry.com

| Stereoisomer Relationship | Definition | Example with this compound |

|---|---|---|

| Enantiomers | Non-superimposable mirror images | (2R, 3R) and (2S, 3S) |

| Diastereomers | Stereoisomers that are not mirror images | (2R, 3R) and (2R, 3S) |

Conformational Analysis through Theoretical and Experimental Methods

The three-dimensional shape, or conformation, of this compound is not static but exists as an equilibrium of different spatial arrangements due to rotation around single bonds. Understanding the preferred conformations is crucial as it dictates the molecule's reactivity and spectroscopic properties. This is achieved through a combination of theoretical calculations and experimental verification.

Theoretical Methods: Computational chemistry, particularly density functional theory (DFT), allows for the calculation of the potential energy surface of the molecule. purechemistry.org This helps in identifying the most stable, low-energy conformations.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for experimental conformational analysis. mdpi.com

Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these constants, the preferred rotational arrangement around the C2-C3 bond can be inferred.

Nuclear Overhauser Effect (NOE): NOE spectroscopy detects through-space interactions between protons that are close to each other (typically < 5 Å). mdpi.com The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing powerful evidence for specific conformations.

Reactivity and Advanced Transformational Chemistry of 2,3 Dihydroxy 1,2 Diphenylpropan 1 One

Reactions Involving Hydroxyl Functional Groups

The presence of two distinct hydroxyl groups—one primary (at C3) and one tertiary (at C2)—offers opportunities for regioselective reactions. The steric and electronic differences between these two groups allow for selective derivatization, cyclization, and oxidation under controlled conditions.

Selective derivatization of one hydroxyl group in the presence of the other is a key strategy for the multi-step synthesis involving 2,3-dihydroxy-1,2-diphenylpropan-1-one. The primary hydroxyl group at the C3 position is sterically less hindered than the tertiary hydroxyl group at C2, which is flanked by two phenyl groups. This steric difference is the primary basis for achieving high regioselectivity.

Esterification: Selective esterification of the primary hydroxyl can be achieved using sterically demanding acylating agents or by employing specific coupling agents that are sensitive to steric bulk. For instance, uronium-based coupling agents like TBTU and TATU, in the presence of a non-hindered base, can selectively promote esterification at the primary position, while the more hindered tertiary alcohol remains unreacted. luxembourg-bio.com

Etherification: The formation of ethers, particularly with bulky protecting groups, shows high selectivity for the primary hydroxyl group. Reagents such as triphenylmethyl chloride (TrCl) and triisopropylsilyl chloride (TIPSCl) react preferentially at the less sterically encumbered primary alcohol. researchgate.nethighfine.com This selectivity allows for the protection of the primary hydroxyl, enabling subsequent chemical manipulation of the tertiary hydroxyl or the ketone functionality. uobaghdad.edu.iq

Table 1: Reagents for Selective Derivatization of the Primary Hydroxyl Group

| Transformation | Reagent | Base/Catalyst | Typical Conditions | Selectivity |

|---|---|---|---|---|

| Esterification | Pivaloyl chloride | Pyridine | CH₂Cl₂, 0 °C to r.t. | High |

| Etherification | Triphenylmethyl chloride (TrCl) | Pyridine | DMF, r.t. | High |

| Silyl (B83357) Ether Formation | tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole (B134444) | DMF, r.t. | Moderate to High |

| Silyl Ether Formation | Triisopropylsilyl chloride (TIPSCl) | Imidazole | DMF, r.t. | High |

The vicinal diol arrangement (hydroxyl groups at C2 and C3) in this compound allows for the formation of five-membered cyclic derivatives. The most common of these are dioxolanes, which are formed by the reaction of the diol with an aldehyde or a ketone under acidic conditions. organic-chemistry.org This reaction serves as an effective method for the simultaneous protection of both hydroxyl groups.

The formation of a 2,2-dimethyl-1,3-dioxolane (B146691) derivative can be achieved by reacting the parent compound with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of a catalytic amount of a Brønsted or Lewis acid, such as p-toluenesulfonic acid (p-TsOH). researchgate.net The reaction is typically driven to completion by the removal of water using a Dean-Stark apparatus. organic-chemistry.org These cyclic ketals are stable under neutral to strongly basic conditions but are readily cleaved by aqueous acid, making them excellent protecting groups. libretexts.org

Table 2: Conditions for Dioxolane Formation

| Carbonyl Source | Catalyst (catalytic) | Solvent | Conditions | Product Type |

|---|---|---|---|---|

| Acetone | p-TsOH | Toluene | Reflux with Dean-Stark trap | Cyclic Ketal |

| 2,2-Dimethoxypropane | p-TsOH | DCM | Room temperature | Cyclic Ketal |

| Benzaldehyde (B42025) | Sc(OTf)₃ | CH₂Cl₂ | Room temperature | Cyclic Acetal |

| Formaldehyde (B43269) (as Paraformaldehyde) | H₂SO₄ | Benzene | Reflux with Dean-Stark trap | Cyclic Acetal |

Oxidation: While the molecule already contains a ketone, the primary alcohol at C3 can be selectively oxidized to an aldehyde without affecting the tertiary alcohol or the existing ketone. This transformation requires mild and selective oxidizing agents. Systems like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant such as sodium hypochlorite (B82951) or trichloroisocyanuric acid are highly effective for the selective oxidation of primary alcohols. organic-chemistry.orgmasterorganicchemistry.com This reaction would yield 2-hydroxy-1,2-diphenyl-3-oxopropan-1-one, a versatile intermediate containing both a ketone and an aldehyde functionality. Over-oxidation to a carboxylic acid is generally not observed under these controlled conditions. libretexts.org

Reduction (Deoxygenation): The reduction of hydroxyl groups is a less common transformation than their oxidation and typically involves deoxygenation. This process often requires converting the hydroxyl into a better leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride. Direct deoxygenation methods, while less common, can also be considered for specific synthetic strategies.

Reactions Involving the Ketone Functional Group

The ketone carbonyl group is a primary site for nucleophilic attack and condensation reactions. Its reactivity can be modulated by the presence of the adjacent hydroxyl groups, which can participate in chelation or act as internal proton sources.

The ketone carbonyl in this compound is susceptible to attack by a wide range of nucleophiles, including organometallic reagents and enolates.

Grignard and Organolithium Reagents: The addition of Grignard or organolithium reagents to the ketone is complicated by the presence of the two acidic hydroxyl protons. organic-chemistry.org These reagents are strong bases and will deprotonate the hydroxyl groups before adding to the carbonyl. masterorganicchemistry.com Consequently, at least two equivalents of the organometallic reagent are required to effect the addition. A more efficient approach involves the prior protection of the hydroxyl groups (e.g., as silyl ethers or as a dioxolane) to prevent the acid-base reaction and ensure that the nucleophile adds exclusively to the ketone carbonyl. nih.gov The stereochemical outcome of such additions can be influenced by chelation effects if a suitable protecting group is present on the adjacent hydroxyl. nih.gov

Condensation Reactions: The ketone can participate in condensation reactions such as the aldol (B89426) or Wittig reaction. For these reactions, prior protection of the hydroxyl groups is also generally necessary to prevent interference and unwanted side reactions.

The selective reduction of the ketone group in this compound leads to the formation of a triol, specifically 1,2-diphenylpropane-1,2,3-triol. This transformation is of significant interest as it creates a new stereocenter at the C1 position, and the stereochemical outcome can often be controlled.

The stereoselectivity of the reduction is highly dependent on the reaction conditions and the nature of the protecting groups on the adjacent hydroxyls.

Chelation-Controlled Reduction: When the C2-hydroxyl group is protected with a group capable of chelating to a metal hydride (e.g., a methoxymethyl (MOM) ether), the reducing agent can coordinate to both the carbonyl oxygen and the ether oxygen. This coordination locks the conformation of the molecule, and the hydride is delivered to one face of the carbonyl, leading to high diastereoselectivity. organic-chemistry.orgnih.gov Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are particularly effective for such chelation-controlled reductions, typically favoring the formation of the anti-diol product with respect to the C2 substituent. organic-chemistry.orgnih.gov

Non-Chelation-Controlled Reduction: If the hydroxyl groups are protected with bulky, non-chelating groups (e.g., triisopropylsilyl ether), the reduction proceeds via a non-chelation pathway, and the stereochemical outcome is generally predicted by the Felkin-Anh model. nih.gov

Table 3: Diastereoselective Reduction of the Ketone to a Triol (after deprotection)

| Reducing Agent | Substrate Prerequisite | Control Model | Major Diastereomer |

|---|---|---|---|

| Zn(BH₄)₂ | C2-OH protected with chelating group (e.g., MOM) | Chelation | anti-(1,2)-diol |

| Red-Al | C2-OH protected with chelating group (e.g., MEM) | Chelation | anti-(1,2)-diol |

| NaBH₄ | C2-OH protected with bulky, non-chelating group (e.g., TIPS) | Felkin-Anh | syn-(1,2)-diol |

| LiAlH₄ | Unprotected diol (can be complex) | Varies | Mixture/Low Selectivity |

Rearrangement Reactions

The structural arrangement of this compound makes it a prime candidate for several types of molecular rearrangements, which can be selectively triggered by adjusting reaction conditions.

The presence of a 1,2-diol (vicinal diol) moiety in this compound allows it to undergo the classic pinacol (B44631) rearrangement under acidic conditions. wikipedia.orgbyjus.com This reaction is a cornerstone of organic synthesis for converting 1,2-diols into carbonyl compounds, such as ketones or aldehydes, via a carbon skeleton reorganization. organic-chemistry.org

The mechanism is initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to generate a carbocation. byjus.commasterorganicchemistry.com For an asymmetrical diol like this compound, the reaction pathway is dictated by the relative stability of the possible carbocation intermediates.

Protonation and Carbocation Formation: The substrate has two hydroxyl groups, one at the C2 position (tertiary) and one at the C3 position (primary).

Protonation of the primary hydroxyl at C3 and subsequent loss of water would result in a highly unstable primary carbocation (Ph-C(=O)-C(OH)(Ph)-CH₂⁺). This pathway is energetically unfavorable.

Protonation of the tertiary hydroxyl at C2 is more likely. The departure of water forms a tertiary carbocation at C2 (Ph-C(=O)-C⁺(Ph)-CH₂OH). This carbocation is stabilized by the adjacent phenyl group through resonance, although it is somewhat destabilized by the electron-withdrawing nature of the adjacent benzoyl group. This is the more viable intermediate. wikipedia.org

1,2-Migratory Shift: Once the more stable carbocation is formed at C2, a group from an adjacent carbon (C3) migrates to the positively charged center. In this case, a 1,2-hydride shift occurs.

Deprotonation: The migration results in a new, resonance-stabilized cation where the positive charge is delocalized by the remaining hydroxyl group's oxygen atom. libretexts.org Subsequent deprotonation yields the final product, an α-phenyl-α-benzoylacetaldehyde (2-phenyl-3-oxo-3-phenylpropanal).

Table 1: Predicted Outcome of Pinacol Rearrangement

| Starting Material | Conditions | Key Intermediate | Predicted Major Product |

|---|---|---|---|

| This compound | Strong acid (e.g., H₂SO₄), heat | Tertiary carbocation at C2 | 2-Phenyl-3-oxo-3-phenylpropanal |

Beyond the classic pinacol rearrangement, the α-hydroxy ketone structure within this compound allows for other transformations. Under basic or neutral conditions, α-hydroxy ketones (acyloins) can undergo an α-ketol rearrangement. This process involves the formation of an enediolate intermediate, which can lead to the migration of an alkyl or aryl group. For this specific substrate, such a rearrangement could potentially result in isomerization.

Furthermore, reactions involving halogenating agents on structurally similar α-hydroxy ketones have been reported to induce rearrangements, suggesting that other unique skeletal transformations could be accessible under specific synthetic conditions. documentsdelivered.com These pathways are often highly dependent on the choice of reagents and reaction parameters.

Oxidative and Reductive Cleavage Pathways

The vicinal diol functionality is susceptible to cleavage by specific oxidizing agents, while the α-hydroxy ketone moiety can be targeted in reductive processes.

Oxidative Cleavage: A common and high-yielding reaction for 1,2-diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. youtube.com Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) are highly effective for this transformation. When this compound is treated with periodic acid, the C2-C3 bond is cleaved.

The C2 carbon, which is part of the α-hydroxy ketone group, is oxidized to a ketone.

The C3 carbon, a primary alcohol, is oxidized to an aldehyde.

The expected products of this reaction are benzil (B1666583) (1,2-diphenylethane-1,2-dione) and formaldehyde. This reaction proceeds through a cyclic periodate (B1199274) ester intermediate, which then fragments to yield the two carbonyl compounds. youtube.com

Table 2: Oxidative Cleavage of this compound

| Reagent | Bond Cleaved | Products |

|---|---|---|

| Periodic Acid (HIO₄) | C2—C3 | Benzil and Formaldehyde |

| Lead Tetraacetate (Pb(OAc)₄) | C2—C3 | Benzil and Formaldehyde |

Reductive Cleavage: Reductive pathways can also be employed to modify the structure. Selective deoxygenation of the α-hydroxy ketone functionality is a known transformation. researchgate.net Using specific reducing agents, it is possible to remove the hydroxyl group at the C2 position. This reductive cleavage of the C-O bond would convert the this compound into 1,2-diphenylpropan-1-one (B1604571), effectively removing the diol character of the molecule while preserving the ketone.

Mechanistic Investigations of Key Transformations and Reaction Pathways

Detailed mechanistic studies, often combining kinetic experiments, isotopic labeling, and computational analysis, are crucial for understanding and controlling the outcomes of these reactions. uvic.ca

Mechanism of Pinacol Rearrangement: The mechanism for the pinacol rearrangement of this compound is a stepwise process. cdnsciencepub.com

Protonation: An acid catalyst protonates the tertiary hydroxyl group at C2.

Formation of Carbocation: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation at C2. The stability of this intermediate is the critical determinant of the reaction rate and pathway. The adjacent phenyl group provides resonance stabilization, which is a key factor favoring this pathway. wikipedia.org

Migration: A 1,2-hydride shift from C3 to C2 occurs. The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. chem-station.com In this specific case, the choice is between groups on the C3 atom, making the hydride shift the most probable event.

Mechanism of Oxidative Cleavage: The oxidative cleavage with periodic acid is a well-established concerted process.

Ester Formation: The diol reacts with periodic acid to form a cyclic periodate ester intermediate.

Fragmentation: This cyclic intermediate undergoes a concerted fragmentation. The C2-C3 bond breaks, and the iodine atom is reduced, leading to the formation of two carbonyl groups (benzil and formaldehyde) and iodic acid.

Understanding these mechanistic details allows for the rational design of synthetic strategies and the prediction of reaction outcomes based on substrate structure and reaction conditions.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the structure of 2,3-Dihydroxy-1,2-diphenylpropan-1-one by analyzing its fragmentation patterns upon ionization. The compound has a molecular formula of C15H14O3, corresponding to a monoisotopic mass of approximately 242.0943 Da. nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion [M]+• is often observed. The subsequent fragmentation is dictated by the presence of the ketone, the tertiary alcohol, the primary alcohol, and the phenyl groups. Key fragmentation pathways for α-hydroxy ketones include α-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.org For this compound, this can lead to several characteristic fragment ions.

Common fragmentation patterns include:

Loss of a hydroxymethyl radical (•CH2OH): This results from cleavage between C2 and C3, leading to a stable benzoyl-containing cation.

Formation of the benzoyl cation (C6H5CO+): A prominent peak at m/z 105 is expected, arising from the cleavage of the C1-C2 bond. This is a very common fragment for molecules containing a benzoyl group.

Loss of a water molecule (H2O): Dehydration is a frequent process for alcohols in mass spectrometry.

Formation of the phenyl cation (C6H5+): A peak at m/z 77 is also anticipated due to the fragmentation of the aromatic rings.

The analysis of these fragments allows for the reconstruction of the original molecular structure. While specific HRMS data for this exact compound is not widely published, the fragmentation of the closely related benzoin (B196080) (2-Hydroxy-1,2-diphenylethanone) shows characteristic peaks at m/z 105 (benzoyl cation) and m/z 77 (phenyl cation), which would also be expected for this compound. nist.govymdb.ca

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 242 | Molecular Ion | [C₁₅H₁₄O₃]⁺• | - |

| 211 | [M - CH₂OH]⁺ | [C₁₄H₁₁O₂]⁺ | α-cleavage at C2-C3 |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage at C1-C2 |

| 77 | Phenyl cation | [C₆H₅]⁺ | Fragmentation of phenyl group |

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of this compound. While standard 1D ¹H and ¹³C NMR provide initial data, 2D-NMR techniques are required for unambiguous signal assignment.

Based on the structure, the ¹H NMR spectrum is expected to show complex multiplets for the ten aromatic protons of the two phenyl rings, signals for the two hydroxyl protons, and a signal for the methylene (B1212753) (CH2) protons. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the two alcohol-bearing carbons, the methylene carbon, and the carbons of the two distinct phenyl rings. rsc.orghmdb.ca

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C=O | - | ~195-205 | Ketone carbonyl |

| Aromatic C-H | ~7.2-8.0 | ~125-140 | Signals for 10 protons on two phenyl rings |

| C2-OH | Variable | - | Tertiary alcohol proton |

| C3-OH | Variable | - | Primary alcohol proton |

| C2-O | - | ~75-85 | Tertiary carbon attached to OH |

| C3-H₂ | ~3.5-4.5 | ~65-75 | Methylene protons adjacent to OH |

2D-NMR experiments are essential for confirming the connectivity of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would confirm the coupling between the methylene protons and the primary alcohol proton, if not exchanging rapidly.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the methylene carbon signal to its corresponding proton signals.

Dynamic NMR (D-NMR) involves acquiring NMR spectra at variable temperatures to study molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, D-NMR could potentially be used to study the rotational dynamics around the C1-C2 and C2-C(phenyl) single bonds. At low temperatures, the rotation around these bonds might become slow enough to result in distinct signals for otherwise equivalent aromatic protons, leading to a broadening and eventual splitting of the signals as the temperature is lowered. This would provide valuable information about the energy barriers to rotation and the preferred conformations of the molecule in solution.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

FTIR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, the spectra would be dominated by absorptions corresponding to the O-H, C=O, C-O, and aromatic C-H and C=C bonds.

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ in the FTIR spectrum, characteristic of the hydrogen-bonded hydroxyl groups. nih.gov

C-H Stretch (Aromatic): Sharp peaks are anticipated just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp peak corresponding to the ketone carbonyl group should appear around 1680-1700 cm⁻¹. nih.gov

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are characteristic of the phenyl rings.

C-O Stretch: Strong bands corresponding to the primary and tertiary alcohols are expected in the 1000-1250 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings.

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium, Sharp |

| C=O stretch (ketone) | 1680-1700 | Strong, Sharp |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong |

| C-O stretch (alcohols) | 1000-1250 | Strong |

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Spectroscopic Methodologies for Derivatized Analogs

The spectroscopic analysis of derivatized analogs of this compound is crucial for confirming chemical transformations. For example, the reaction of the hydroxyl groups to form esters or ethers would result in distinct and predictable changes in the spectroscopic data.

Acetylation: If the two hydroxyl groups are acetylated to form the corresponding diacetate ester, the following changes would be observed:

FTIR: The broad O-H stretching band around 3200-3600 cm⁻¹ would disappear. A new, strong ester carbonyl (C=O) stretching band would appear around 1735-1750 cm⁻¹.

¹H NMR: The signals for the two OH protons would disappear. New, sharp singlets would appear around 2.0-2.2 ppm, corresponding to the six protons of the two acetyl methyl groups.

Mass Spectrometry: The molecular weight would increase by 84 Da (2 x 42 Da for each acetyl group).

These spectroscopic shifts provide unambiguous evidence of the chemical modification, allowing researchers to confirm the success of a reaction and characterize the new product.

Computational and Theoretical Studies on 2,3 Dihydroxy 1,2 Diphenylpropan 1 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure and stable molecular geometry of organic compounds. nih.gov

Electronic Structure: The electronic structure dictates the chemical reactivity and properties of the molecule. Key aspects include the distribution of electrons, molecular orbitals, and electrostatic potential. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net For 2,3-Dihydroxy-1,2-diphenylpropan-1-one, calculations would reveal that the electron density is highest around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the π-systems of the phenyl rings, indicating these are likely sites for electrophilic attack. researchgate.net

Molecular Geometry: Finding the most stable three-dimensional arrangement of atoms—the equilibrium geometry—is a primary goal of these calculations. This is achieved by optimizing the geometry to find the minimum energy structure on the potential energy surface. researchgate.net For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. Due to the presence of two phenyl groups, a carbonyl group, and two hydroxyl groups, the molecule possesses significant conformational flexibility. DFT calculations, often using a basis set like 6-311G(d,p), can predict these geometric parameters with high accuracy. researchgate.net

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.23 Å |

| Bond Length | C-OH (hydroxyl) | 1.43 Å |

| Bond Length | C-C (backbone) | 1.54 Å |

| Bond Angle | O=C-C | 120.5° |

| Bond Angle | C-C-OH | 109.8° |

| Dihedral Angle | O=C-C-C | -15.2° |

Advanced Conformational Analysis and Energy Landscapes

Molecules with multiple rotatable single bonds, like this compound, can exist in numerous conformations. Conformational analysis aims to identify the different stable conformers and determine their relative energies to understand the molecule's preferred shapes.

The potential energy surface (PES) of the molecule is explored by systematically rotating key dihedral angles (e.g., around the C-C single bonds of the propane (B168953) backbone and the C-phenyl bonds). For each rotation, the energy is calculated, allowing for the construction of an energy landscape that maps out the low-energy conformations (local minima) and the energy barriers (saddle points) that separate them. This process reveals which structures are most likely to be populated at a given temperature. Intramolecular hydrogen bonding between the two hydroxyl groups, or between a hydroxyl group and the carbonyl oxygen, would likely play a significant role in stabilizing certain conformations. Molecular mechanics can be used to estimate the conformational preferences in such diastereoisomeric structures. researchgate.net

| Conformer | Key Dihedral Angles (C-C-C-C) | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | -65°, 175° | 0.00 | Intramolecular H-bond (OH···O=C) |

| 2 | 68°, 178° | 5.21 | Intramolecular H-bond (OH···OH) |

| 3 | -70°, -60° | 9.85 | Extended (anti) conformation |

| 4 | 180°, 65° | 12.30 | Gauche conformation |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to interpret experimental spectra or to confirm molecular structures. researchgate.net

NMR Spectra: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. These calculations are highly sensitive to the molecular geometry, making them an excellent tool for distinguishing between different isomers or conformers. researchgate.net Machine learning frameworks are increasingly used to predict molecular structures directly from 1D ¹H and ¹³C NMR spectra. nih.govfrontiersin.org The accuracy of these predictions can be comparable to experimental measurements. researchgate.net

IR Spectra: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical Infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching or bending of particular functional groups, such as the O-H, C=O, and C-H bonds. nih.gov DFT calculations have been shown to produce simulated FT-IR spectra that are in good agreement with experimental data. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorbance (λmax) and can help explain the color and photochemical properties of the compound. For this compound, the predicted spectrum would likely show absorptions corresponding to π→π* transitions in the phenyl rings and n→π* transitions associated with the carbonyl group.

| Spectroscopy | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~200 ppm | C=O (carbonyl) |

| ¹³C NMR | Chemical Shift (δ) | 125-140 ppm | Aromatic Carbons |

| ¹³C NMR | Chemical Shift (δ) | 75-85 ppm | C-OH Carbons |

| IR | Frequency (cm⁻¹) | ~3400 cm⁻¹ | O-H stretch (hydroxyl) |

| IR | Frequency (cm⁻¹) | ~1680 cm⁻¹ | C=O stretch (carbonyl) |

| UV-Vis | λmax | ~250 nm | π→π* (phenyl rings) |

| UV-Vis | λmax | ~310 nm | n→π* (carbonyl) |

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, researchers can identify the transition state (TS)—the highest energy point along the minimum energy reaction pathway.

The exploration of transition state geometries is crucial for understanding reaction mechanisms and modeling their kinetics. nih.gov For a reaction involving this compound, such as its oxidation, reduction, or rearrangement, computational methods can be used to:

Locate the geometry of the transition state.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Visualize the atomic motions involved in the transition state (the imaginary frequency).

Confirm that the transition state connects the desired reactants and products by performing an Intrinsic Reaction Coordinate (IRC) calculation.

This information provides a step-by-step molecular movie of the reaction, revealing bond-breaking and bond-forming events and helping to rationalize experimental outcomes or predict the feasibility of new reactions.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for studying molecules in isolation (in the gas phase), most chemical processes occur in solution. Molecular Dynamics (MD) simulations are used to model the behavior of a molecule over time in the presence of solvent molecules.

In an MD simulation, the forces on each atom are calculated using classical mechanics (force fields), and Newton's equations of motion are solved to track the positions and velocities of all atoms. For this compound, an MD simulation in a solvent like water or methanol (B129727) could provide insights into:

Solvent Effects: How the solvent influences the conformational equilibrium of the molecule. The presence of a polar, protic solvent could stabilize different conformers compared to the gas phase due to hydrogen bonding. nih.gov

Intermolecular Interactions: The specific interactions between the solute and solvent molecules. MD simulations can characterize the hydrogen bond network between the hydroxyl groups of the solute and surrounding water molecules. nih.govehu.es The strength and lifetime of these hydrogen bonds can be analyzed.

Dynamical Behavior: How the molecule moves and flexes over time. This can reveal dynamic processes like the interconversion between different conformations. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed to capture solvent effects and specific interactions with higher accuracy. nih.gov The analysis of biomolecular simulations has shown how different solvents can induce conformational changes in molecules. nih.gov

Applications and Strategic Role in Organic Synthesis

2,3-Dihydroxy-1,2-diphenylpropan-1-one as a Chiral Building Block

In the realm of asymmetric synthesis, the use of enantiomerically pure starting materials, often referred to as chiral building blocks, is a cornerstone strategy for constructing complex molecules with specific three-dimensional arrangements. Chiral α-hydroxy ketones and vicinal diols are recognized as highly versatile synthons for this purpose. nih.govrsc.orgresearchgate.netnih.govnih.govmdpi.org this compound, possessing inherent chirality, fits squarely into this category.

As a chiral building block, this compound offers a predefined stereocenter that can be incorporated into a larger target molecule, guiding the stereochemical outcome of subsequent reactions. The synthesis of enantiomerically enriched compounds is critical in fields like pharmaceuticals and materials science, where different enantiomers can exhibit vastly different biological activities or physical properties. uni-muenchen.de The utility of such building blocks lies in their ability to transfer their chirality to new molecules, obviating the need for complex resolution steps or asymmetric catalysts later in a synthetic sequence. The functional groups on this compound—the ketone and two hydroxyls—provide multiple handles for synthetic manipulation while preserving the crucial stereochemical information at the C2 carbon.

Table 1: Potential Stereoselective Transformations

| Functional Group | Potential Reaction | Resulting Structure | Application |

|---|---|---|---|

| Ketone | Stereoselective Reduction | A chiral triol | Intermediate for complex polyols |

| Hydroxyl Groups | Derivatization (e.g., ether or ester formation) | Protected diol | Control reactivity in multi-step synthesis |

| Vicinal Diol | Oxidative Cleavage | Aldehyde/Carboxylic Acid | Chain shortening or functional group interconversion |

Intermediacy in the Synthesis of Complex Organic Architectures

The strategic value of this compound is further highlighted by its role as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai Its dense functionality allows for a diverse range of chemical transformations, enabling chemists to build intricate molecular frameworks. The α-hydroxy ketone moiety is a particularly useful template in asymmetric reactions, capable of directing the stereochemistry of bond-forming processes. rsc.orgresearchgate.net

The hydroxyl groups can be selectively protected or activated to participate in nucleophilic substitutions or esterifications, while the ketone can undergo additions, reductions, or condensations. This multi-functionality makes the compound a valuable node in a divergent synthetic strategy, where a single, common intermediate can be elaborated into a variety of distinct target molecules. For instance, the reduction of the ketone function would yield a 1,2,3-triol, a structural motif present in various natural products. Conversely, oxidation and derivatization can lead to other valuable synthetic precursors. This versatility is a key attribute for intermediates used in the total synthesis of natural products and medicinally relevant compounds. nih.gov

Precursor in the Development of Advanced Organic Materials

The application of this compound extends beyond traditional organic synthesis into the realm of materials science. Its structural similarity to benzoin (B196080) (2-hydroxy-1,2-diphenylethanone) is particularly relevant. Benzoin and its derivatives are well-established as Type I photoinitiators, which generate free radicals upon exposure to UV light and initiate polymerization reactions. rsc.orgresearchgate.netchempedia.info This photochemical α-cleavage is a characteristic feature of the benzoin scaffold. chempedia.infoacs.org As a benzoin derivative, this compound could potentially be employed to initiate the free-radical polymerization of vinyl monomers in the production of UV-curable coatings, inks, and adhesives. koreascience.kr

Furthermore, the presence of two hydroxyl groups makes the molecule a suitable monomer for step-growth polymerization. Diols are fundamental building blocks for polyesters, polycarbonates, and polyurethanes. researchgate.netnih.govscienceinfo.com By reacting this compound with dicarboxylic acids or their derivatives, novel polyesters can be synthesized. rsc.org The rigid phenyl groups would be incorporated into the polymer backbone, likely imparting enhanced thermal stability and specific mechanical properties. The chirality of the monomer unit could also lead to polymers with unique chiroptical properties or the ability to form ordered, helical structures.

Table 2: Potential Roles in Polymer Science

| Application Area | Mechanism/Reaction Type | Potential Material | Key Feature |

|---|---|---|---|

| Photopolymerization | α-Cleavage upon UV irradiation | Cross-linked polymer networks | Acts as a photoinitiator |

| Polyester Synthesis | Polycondensation with dicarboxylic acids | Chiral polyesters | Introduces rigidity and chirality into the polymer backbone |

Utilization in Ligand and Catalyst Design for Asymmetric Transformations

The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral metal complex can generate large quantities of an enantiomerically enriched product. uni-muenchen.de Chiral 1,2-diols are among the most privileged structures used as backbones for the synthesis of effective chiral ligands. nih.govoup.com The two hydroxyl groups can coordinate to a metal center, forming a stable chelate ring and creating a well-defined chiral environment around the metal.

This compound serves as an excellent starting point for such ligands. The hydroxyl groups can be readily modified, for example, by conversion to phosphinites, ethers, or amines, to tune the electronic and steric properties of the resulting ligand. These modified ligands can then be complexed with various transition metals (e.g., rhodium, ruthenium, palladium, titanium) to generate catalysts for a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and oxidations. The rigidity of the diphenylpropane backbone and the specific stereochemistry at the C2 center are crucial for inducing high levels of enantioselectivity in the catalyzed reaction. The development of ligands from readily available chiral diols is a modular and powerful approach to new asymmetric catalysts. organic-chemistry.orgacs.org

Emerging Research Directions and Future Prospects for 2,3 Dihydroxy 1,2 Diphenylpropan 1 One

Development of Novel and Sustainable Synthetic Routes

The classic synthesis of α-hydroxy ketones, such as the benzoin (B196080) condensation, has traditionally relied on catalysts like sodium or potassium cyanide, which are highly toxic and pose significant environmental risks. wikipedia.orgtestbook.com The drive towards green chemistry has spurred the development of safer and more sustainable alternatives. A prominent eco-friendly approach involves replacing cyanide with coenzymes like thiamine (B1217682) hydrochloride (Vitamin B1). worldwidejournals.comresearchgate.netlibretexts.org This biocatalytic method operates under milder, often solvent-free conditions, significantly reducing hazardous waste and improving the safety profile of the synthesis. worldwidejournals.com

Further green innovations include the use of supramolecular catalysis, where cyclodextrins are used as co-catalysts in aqueous media. rsc.org For instance, 2-hydroxypropyl-β-cyclodextrin has demonstrated high efficacy in mediating the benzoin condensation reaction in water, offering the dual benefits of eliminating organic solvents and allowing for catalyst recycling. rsc.org Other novel catalytic systems, such as those based on imidazole (B134444) hydrochloride, are also being explored to reduce costs and simplify synthesis. google.com These methods represent a significant shift towards environmentally benign production, making compounds like 2,3-dihydroxy-1,2-diphenylpropan-1-one more accessible for research and industrial application.

Table 1: Comparison of Catalysts in Benzoin Condensation

| Catalyst | Typical Solvent | Key Advantages | Reference(s) |

|---|---|---|---|

| Potassium Cyanide | Ethanol (B145695)/Water | Traditional, well-established | wikipedia.orgtestbook.com |

| Thiamine (Vitamin B1) | Ethanol/Water or Solvent-free | Non-toxic, eco-friendly, milder conditions | worldwidejournals.comlibretexts.orgworldwidejournals.com |

| Imidazole Salts | Ethanol | Low cost, reduced toxicity | google.com |

| Cyclodextrins (Co-catalyst) | Water | Eliminates organic solvents, catalyst is recyclable | rsc.org |

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound extends far beyond simple carbonyl and alcohol chemistry. Its status as a tertiary α-hydroxy ketone opens pathways to unique molecular transformations that are currently under active investigation.

One of the most significant reactions is the α-ketol rearrangement , an isomerization process induced by acid, base, or heat where a 1,2-migration of an aryl or alkyl group occurs. organicreactions.orgwikipedia.org This reversible, thermodynamically controlled reaction allows for the transformation of one α-hydroxy ketone into a more stable isomer, providing a powerful tool for accessing complex molecular architectures and creating novel ring systems, particularly in the synthesis of steroidal compounds. wikipedia.org

Furthermore, the tertiary carbon center is a site for novel functionalization. Recent studies have shown that chiral tertiary α-hydroxy ketones can be synthesized via asymmetric decarboxylative chlorination followed by nucleophilic substitution. nih.gov This two-step process, which proceeds without loss of enantiopurity, demonstrates that the tertiary carbon can undergo SN2 reactions, enabling the introduction of various nucleophiles and the creation of a diverse library of derivatives. nih.gov The selective oxidation of the secondary hydroxyl group in related α-hydroxy ketones to yield α-keto aldehydes is another promising avenue, offering new synthetic intermediates for fine chemical production. rsc.org These underutilized reactivity profiles highlight the potential of this compound as a versatile template for asymmetric synthesis. rsc.org

Integration into Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). acs.org This paradigm is particularly advantageous for the synthesis of α-hydroxy ketones, where precise control over reaction parameters can dramatically improve yield, purity, and safety. Flow chemistry allows for superior management of reaction temperature, pressure, and residence time, which is crucial for controlling selectivity and minimizing byproduct formation in sensitive reactions like the benzoin condensation. researchgate.net

The small reactor volumes inherent in flow systems enhance safety, especially when dealing with hazardous reagents or highly exothermic reactions. acs.org This technology enables the seamless scaling of reactions from laboratory discovery to industrial production without extensive re-optimization. Recent patent literature describes methods for the continuous synthesis of benzoin, underscoring the industrial interest in this approach. google.com By integrating automated monitoring and purification steps, flow chemistry platforms can facilitate high-throughput screening of reaction conditions and the rapid, on-demand synthesis of a library of this compound derivatives, accelerating the discovery of new molecules with desired properties.

Advanced Catalytic Applications and Process Intensification

Beyond being a synthetic target, the α-hydroxy ketone motif is gaining recognition for its role in catalysis. These compounds serve as valuable templates and ligands in both metal-catalyzed and organocatalyzed stereoselective reactions, facilitating the formation of complex C–C and C–X bonds with high efficiency and enantioselectivity. rsc.org The strategic placement of the hydroxyl and ketone groups allows for effective coordination with metal centers or interaction with organic substrates, guiding the stereochemical outcome of the reaction.

Process intensification, the development of cleaner, safer, and more energy-efficient manufacturing processes, is another key research direction. For the synthesis of α-hydroxy ketones, non-conventional energy sources like ultrasound and microwaves are proving to be powerful tools. researchgate.net These techniques dramatically accelerate reaction rates, leading to significantly shorter synthesis times compared to conventional heating methods. niscpr.res.innih.gov The application of ultrasound, for example, enhances mass transfer and promotes reactions through acoustic cavitation, often resulting in higher yields and purities under milder conditions. mdpi.com The combination of microwave and ultrasound irradiation can create synergistic effects, further intensifying synthetic processes and aligning with the principles of green chemistry. researchgate.net

Table 2: Effect of Process Intensification on Reaction Time

| Reaction | Method | Catalyst | Time | Reference(s) |

|---|---|---|---|---|

| Benzothiazine Synthesis | Ultrasound | Sodium Methoxide | 22-24 min | niscpr.res.in |

| Benzothiazine Synthesis | Microwave | Sodium Methoxide | 3 min | niscpr.res.in |

| Benzoin Condensation | Conventional Heating | Thiamine HCl | 60-90 min | worldwidejournals.comlibretexts.org |

| Benzimidazole Synthesis | Ultrasound | Amberlite IR-120 | 25-30 min | nih.gov |

Computational Design and Prediction of New Derivatives with Desired Reactivity

In silico methods are becoming indispensable for accelerating the design and discovery of new molecules. Computational tools, particularly Density Functional Theory (DFT), are being employed to investigate the electronic structure and reactivity of benzoin derivatives. researchgate.net By calculating reactivity descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, chemists can predict the kinetic stability and susceptibility of different sites within the molecule to nucleophilic or electrophilic attack. mdpi.comresearchgate.net Molecular Electrostatic Potential (MEP) maps further elucidate regions of high and low electron density, guiding the rational design of reactions. ufms.br

These predictive capabilities are being harnessed to design novel derivatives of this compound with tailored functionalities. mdpi.com For instance, by modeling the interaction of a derivative within the active site of an enzyme (molecular docking), researchers can design new catalysts or potential therapeutic agents. rjpbr.comresearchgate.netijprajournal.com Computational screening of virtual compound libraries allows for the rapid identification of candidates with promising properties before committing resources to their synthesis, significantly streamlining the research and development process. researchgate.net This synergy between computational prediction and experimental validation is poised to unlock new applications for this versatile molecular scaffold.

Q & A

Q. What are the established synthetic routes for 2,3-Dihydroxy-1,2-diphenylpropan-1-one, and what are their comparative advantages?

Methodological Answer: Synthetic routes include traditional aldol condensation and enzymatic approaches. For chemical synthesis, benzoin condensation between substituted benzaldehydes and ketones under basic conditions is common. Enzymatic methods leverage engineered aldolases, such as fructose 6-phosphate aldolase (FSA) mutants, which catalyze stereoselective aldol reactions. For example, saturation mutagenesis at residues L107 and L163 in FSA variants enables catalysis of aryl-substituted ketones and aldehydes, yielding diastereo- and enantioselective products . Comparative advantages:

- Chemical synthesis : High yield but limited stereocontrol.

- Enzymatic synthesis : Improved stereoselectivity (e.g., anti:syn ratios of 10–30 and enantiomeric ratios of 5–25) but requires protein engineering .

Q. How can researchers accurately characterize the stereochemistry of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : - and -NMR to identify diastereomers via coupling constants and splitting patterns.

- X-ray crystallography : For absolute configuration determination (e.g., historical analysis of related diols used crystallography for structural validation ).

- Chiral chromatography : HPLC with chiral stationary phases to resolve enantiomers.

- Optical rotation : Compare experimental values (e.g., for analogous compounds) to literature data .

Q. What is the natural occurrence of this compound, and what methodologies isolate it from biological sources?

Methodological Answer: The compound is a natural constituent of peanut oil and nuts. Isolation methods include:

- Solvent extraction : Use hexane or ethanol for lipid-soluble fractions.

- Chromatographic separation : Column chromatography (silica gel) or preparative TLC to purify the compound from crude extracts.

- Mass spectrometry (LC-MS) : Confirm identity via molecular ion peaks (m/z 242.1 for ) .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported diastereoselectivity ratios for enzymatically synthesized derivatives?

Methodological Answer: Contradictions arise from variations in enzyme mutants or reaction conditions. Strategies include:

- Systematic screening : Test multiple enzyme variants (e.g., L107C/L163C FSA mutants) under standardized conditions (pH, temperature).

- Kinetic analysis : Measure and to correlate mutations with catalytic efficiency.

- Cross-validation : Compare results with independent techniques (e.g., NMR vs. chiral HPLC) .

Q. How can enzyme engineering approaches optimize stereochemical outcomes in aldol reactions forming this compound?

Methodological Answer:

- Saturation mutagenesis : Target flexible active-site residues (e.g., L107, L163 in FSA) to expand substrate scope.

- Directed evolution : Screen libraries for variants with enhanced enantioselectivity (e.g., L163C substitution improves syn-enantiomer selectivity ).

- Computational design : Use molecular docking to predict substrate-enzyme interactions.

| Mutation | Diastereoselectivity (anti:syn) | Enantiomeric Ratio (syn) |

|---|---|---|

| L163C | 10–30 | 5–25 |

| L107C/L163C | Improved activity | Enhanced selectivity |

Q. What computational methods predict and rationalize stereoselectivity in asymmetric syntheses?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways.

- Molecular Dynamics (MD) : Simulate enzyme-substrate complexes to map steric and electronic effects.

- Machine Learning : Train models on mutational data (e.g., FSA variant libraries) to predict stereoselectivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.